N-cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
N-Cycloheptyl-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a spirocyclic compound featuring a cyclohexane ring fused to an isoquinoline moiety via a spiro junction at position 3'. The 2' position is substituted with a 2-methoxyethyl group, while the 4'-carboxamide group is functionalized with a cycloheptyl substituent. The compound’s synthesis likely involves coupling the parent carboxylic acid (CAS 1225071-39-5) with cycloheptylamine using carbodiimide-based reagents, as seen in similar amidation protocols .
Properties
Molecular Formula |
C25H36N2O3 |
|---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C25H36N2O3/c1-30-18-17-27-24(29)21-14-8-7-13-20(21)22(25(27)15-9-4-10-16-25)23(28)26-19-11-5-2-3-6-12-19/h7-8,13-14,19,22H,2-6,9-12,15-18H2,1H3,(H,26,28) |
InChI Key |
AQZKYELVSFUDDU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4CCCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of cycloheptanone with an appropriate isoquinoline derivative, followed by spirocyclization and functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
1'-Oxo-2'-Phenyl Analogs
Key differences include:
- Lipophilicity : Phenyl substitution increases logP by ~1.5 units compared to methoxyethyl, reducing aqueous solubility.
- Steric Effects : The bulkier phenyl group may hinder binding to sterically sensitive targets.
- Synthetic Routes : Diazonium salt coupling (as in ) or Suzuki-Miyaura cross-coupling could introduce aryl groups.
Cyclopentane-Spiro Derivatives
2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid (CAS 1239843-15-2) replaces the cyclohexane spiro ring with cyclopentane:
- Bioavailability : Reduced steric bulk may improve membrane permeability.
Substituent Modifications
2'-Position Substituents
The methoxyethyl group in the target compound provides intermediate polarity, avoiding extreme hydrophobicity (phenyl) or excessive hydrophilicity (sulfamoylphenyl in ).
4'-Carboxamide Variations
The cycloheptyl group in the target compound may enhance blood-brain barrier penetration but risks off-target interactions with lipid-associated receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
